2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) is an organic compound with the molecular formula C9H17NO4. It is known for its unique structure, which includes a methylazanediyl group linked to two methylene groups and two methylpropanal groups. This compound is a white crystalline solid that is soluble in water and most organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) typically involves the reaction of appropriate amines and carboxylic acid groups. One common method is the reaction of methylamine with 2-methylpropanoic acid under controlled conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) involves large-scale organic synthesis techniques. This may include the use of catalysts and specific reaction conditions to optimize yield and purity. The process is carefully monitored to ensure consistent quality and safety .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a surfactant, emulsifier, and additive in various industrial processes
Wirkmechanismus
The mechanism of action of 2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes, and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanoic acid)
- 2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanol)
Uniqueness
2,2’-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal) is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
41348-50-9 |
---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-[(2,2-dimethyl-3-oxopropyl)-methylamino]-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H21NO2/c1-10(2,8-13)6-12(5)7-11(3,4)9-14/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
XJQPEZWAYFWSGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN(C)CC(C)(C)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.